molecular formula C35H36ClNO4S B3325065 alpha Hydroxy montelukast CAS No. 2045402-27-3

alpha Hydroxy montelukast

カタログ番号 B3325065
CAS番号: 2045402-27-3
分子量: 602.2 g/mol
InChIキー: QFJAHHNMKTWTGZ-DZAPPIOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha Hydroxy Montelukast is an impurity of Montelukast . Montelukast is a leukotriene receptor antagonist used as part of an asthma therapy regimen, to prevent exercise-induced bronchoconstriction, and to treat seasonal allergic rhinitis .


Molecular Structure Analysis

This compound has a molecular formula of C35H36ClNO4S and a molecular weight of 602.18 . The molecular representation of Montelukast can be found in various sources .


Chemical Reactions Analysis

Montelukast Sodium complexes show higher biological activity than the free ligand for some strains . The kinetic and thermodynamic parameters were estimated from the TGA and DTA curves . The thermal decomposition of the complexes ended with the formation of metal oxide as a final product except in the case of the Hg complex .


Physical And Chemical Properties Analysis

This compound is sensitive to light, temperature, humidity, and oxidation . It has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a flash point of 407.7±32.9 °C .

科学的研究の応用

Antifibrotic Effects in Lung Disease

Research indicates that montelukast may possess antifibrotic properties useful in treating lung fibrosis. A study demonstrated its ability to suppress myofibroblast proliferation and α-smooth muscle actin in interstitial lung disease, suggesting a therapeutic role in fibrotic and remodeling processes (Fireman et al., 2004).

Neuroprotective Effects

Montelukast shows promise in neuroprotection, particularly in Alzheimer's disease and Parkinson's disease models. It ameliorated memory impairment and neuroinflammatory responses in mice induced with amyloid-β, implicating its potential in Alzheimer's disease management (Jin’e Lai et al., 2014). Additionally, montelukast attenuated microglial activation and neuroinflammation in a Parkinson's disease rat model, suggesting a protective effect against neurodegenerative disorders (Mansour et al., 2018).

Antioxidant and Anti-inflammatory Properties

Montelukast's antioxidant and anti-inflammatory properties have been explored in various contexts. Its protective effects against ischemia-reperfusion injury in rat ovaries highlight its potential in reducing oxidative stress and inflammation, contributing to tissue protection (Oral et al., 2011).

Potential in Drug Metabolism

The drug has shown selective inhibition of the human drug-metabolizing enzyme cytochrome P4502C8, suggesting its possible impact on the metabolic clearance of drugs and the potential for pharmacokinetic drug-drug interactions (Walsky et al., 2005).

作用機序

Target of Action

Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, this compound can mitigate the inflammatory response .

Mode of Action

This compound functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Safety and Hazards

Montelukast has been associated with serious mental health side effects . A safety data sheet for Montelukast Sodium indicates that it causes serious eye damage .

将来の方向性

The utilization of topical formulations containing alpha hydroxy acids (AHAs) has garnered considerable attention . This review summarizes the effectiveness of the most common topical AHA formulations, including mechanisms of action and future research directions .

特性

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2045402-27-3
Record name alpha Hydroxy montelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA. HYDROXY MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha Hydroxy montelukast
Reactant of Route 2
Reactant of Route 2
alpha Hydroxy montelukast
Reactant of Route 3
alpha Hydroxy montelukast
Reactant of Route 4
alpha Hydroxy montelukast
Reactant of Route 5
alpha Hydroxy montelukast
Reactant of Route 6
Reactant of Route 6
alpha Hydroxy montelukast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。